molecular formula C20H17N3O4 B7683970 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol

Cat. No.: B7683970
M. Wt: 363.4 g/mol
InChI Key: BKZCGAVGWSZXNN-UHFFFAOYSA-N
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Description

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the dimethoxyphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.

    Formation of the quinoline core: This can be synthesized through a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylboronic acid
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 3,5-Dimethoxyphenethylamine

Uniqueness

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol is unique due to its combination of a quinoline core with a 1,2,4-oxadiazole ring and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-11-4-5-12-9-16(19(24)21-17(12)6-11)18-22-20(27-23-18)13-7-14(25-2)10-15(8-13)26-3/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZCGAVGWSZXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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